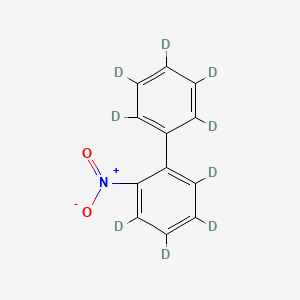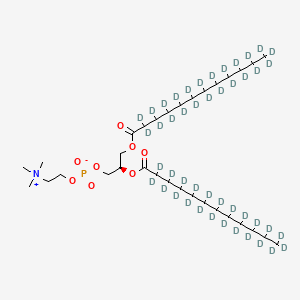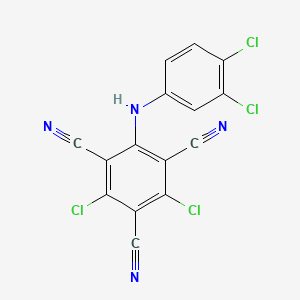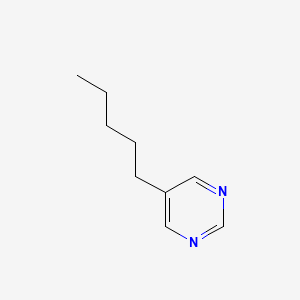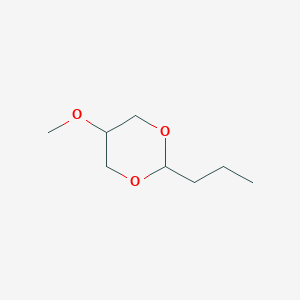
5-Methoxy-2-propyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-propyl-1,3-dioxane: is a cyclic acetal compound that belongs to the family of 1,3-dioxanes. These compounds are known for their stability and are often used as protecting groups in organic synthesis. The presence of a methoxy group and a propyl group in the structure of this compound makes it a unique derivative with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxy-2-propyl-1,3-dioxane can be synthesized from carbonyl compounds using 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the synthesis of 1,3-dioxanes, including this compound, often involves the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using reagents such as LiAlH4 and NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution.
Reduction: LiAlH4 in dry ether.
Substitution: RMgX in anhydrous conditions.
Major Products:
Oxidation: Formation of lactones or related cleavage products.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxanes.
Scientific Research Applications
5-Methoxy-2-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals that require stable protecting groups.
Industry: Utilized in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-propyl-1,3-dioxane involves its ability to form stable cyclic structures that protect reactive functional groups during chemical reactions. The methoxy and propyl groups provide steric hindrance, enhancing the stability of the compound. The molecular targets and pathways involved include the protection of carbonyl groups from nucleophilic attack and oxidation .
Comparison with Similar Compounds
1,3-Dioxane: A simpler analog without the methoxy and propyl groups.
1,3-Dioxolane: A related compound with a five-membered ring structure.
2-Methoxy-1,3-dioxolane: Another methoxy-substituted dioxane derivative.
Uniqueness: 5-Methoxy-2-propyl-1,3-dioxane is unique due to the presence of both methoxy and propyl groups, which provide enhanced stability and specific reactivity compared to its analogs. This makes it particularly useful in applications requiring robust protecting groups.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5-methoxy-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O3/c1-3-4-8-10-5-7(9-2)6-11-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
PJSHYFLHDBGCGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OCC(CO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


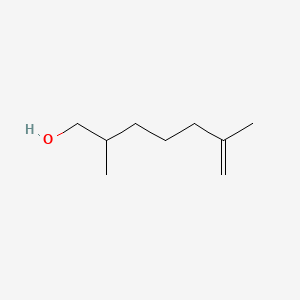
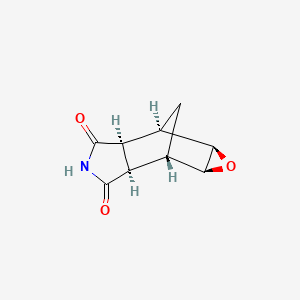
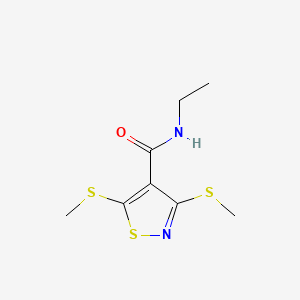
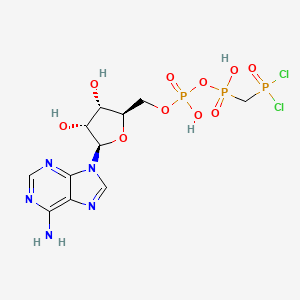
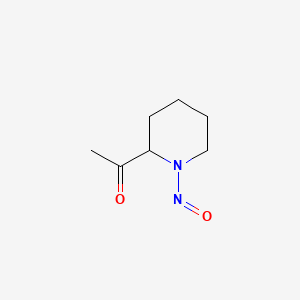
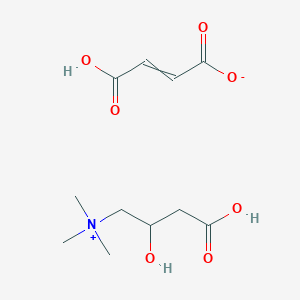
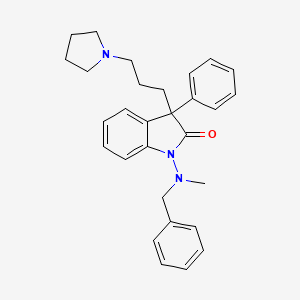
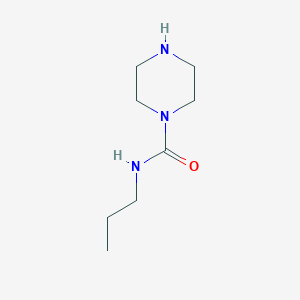
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
